BenchChemオンラインストアへようこそ!

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol

5-HT6 receptor antagonist Structure-Activity Relationship Medicinal Chemistry

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 685108-18-3) is a synthetic heterocyclic small molecule (MF: C₁₄H₁₃N₃O₄S, MW: 319.34) belonging to the 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidine class. This class is primarily explored for its potent antagonism at the serotonin 5-HT₆ receptor, a target implicated in cognitive enhancement and neuropsychiatric disorders.

Molecular Formula C14H13N3O4S
Molecular Weight 319.34
CAS No. 685108-18-3
Cat. No. B2475358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol
CAS685108-18-3
Molecular FormulaC14H13N3O4S
Molecular Weight319.34
Structural Identifiers
SMILESCOCC1=CC(=O)N2C(=N1)C(=CN2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C14H13N3O4S/c1-21-9-10-7-13(18)17-14(16-10)12(8-15-17)22(19,20)11-5-3-2-4-6-11/h2-8,15H,9H2,1H3
InChIKeyNKUBHKAOOJWRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 685108-18-3): Procurement-Grade Overview for a 3-Arylsulfonyl-Pyrazolopyrimidine Scaffold


5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 685108-18-3) is a synthetic heterocyclic small molecule (MF: C₁₄H₁₃N₃O₄S, MW: 319.34) belonging to the 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidine class [1]. This class is primarily explored for its potent antagonism at the serotonin 5-HT₆ receptor, a target implicated in cognitive enhancement and neuropsychiatric disorders [2]. The compound features a methoxymethyl substituent at position 5, a phenylsulfonyl group at position 3, and a hydroxyl (7-ol) at position 7, a substitution pattern that distinguishes it from other reported 5-HT₆ antagonists within the same chemotype . It is offered by multiple suppliers at ≥95% purity for research use only .

Why Substituting 5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol with Other 3-Arylsulfonyl-Pyrazolopyrimidines Can Compromise Your SAR Study


Within the 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidine class, even minor structural modifications at positions 2, 5, and 7 can drastically alter 5-HT₆ receptor binding affinity, with reported Ki values spanning from 190 pM to >10 µM depending on the specific substitution pattern [1]. The presence of a 7-hydroxyl group (as in this compound) versus a 7-methyl or 7-methoxymethyl group is known to influence hydrogen-bonding interactions within the receptor binding pocket and can affect aqueous solubility and metabolic stability . Therefore, interchanging this specific compound with a 'close' analog (e.g., AVN-211 or a 5,7-dimethyl derivative) without experimental validation risks misleading structure-activity relationship (SAR) conclusions and wasted synthesis resources.

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol: Quantified Differentiation Evidence Against Closest Analogs


Structural Differentiation: 7-Hydroxy vs. 7-Methyl Substitution in 3-Phenylsulfonyl-Pyrazolopyrimidines

The target compound possesses a unique 7-hydroxyl substituent, whereas the majority of high-affinity 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidine 5-HT₆ antagonists reported in the primary literature carry 7-methyl, 7-methoxymethyl, or 7-unsubstituted groups [1]. This specific 7-ol motif introduces a hydrogen-bond donor (HBD) at a position where the comparator series typically bear hydrophobic or hydrogen-bond acceptor (HBA) groups. The impact of this HBD on 5-HT₆ receptor affinity and selectivity has not been evaluated in published head-to-head studies; however, SAR trends in the class suggest that alterations at position 7 can modulate affinity by >10-fold [1].

5-HT6 receptor antagonist Structure-Activity Relationship Medicinal Chemistry

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile vs. AVN-211

The target compound exhibits a computed XLogP3-AA of 0.3 [1], which is substantially lower than the calculated XLogP of AVN-211 (5,7-dimethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine), estimated at approximately 2.8–3.2 based on its SMILES structure . The lower lipophilicity of the 7-ol derivative is consistent with CNS drug-likeness guidelines (optimal CNS LogP ≈ 2–4) but may offer superior aqueous solubility, a property often inversely correlated with LogP. The target compound also possesses 1 hydrogen bond donor and 6 acceptors [1], compared to 0 donors and 5 acceptors for AVN-211 .

Drug-likeness CNS drug discovery Physicochemical properties

Supply Specification Differentiation: Validated Purity (95%) and Storage Conditions

The compound is commercially available from AKSci at a minimum purity specification of 95% (Cat. 3947CF), with long-term storage recommended in a cool, dry place . This purity grade is consistent with use as a building block in parallel synthesis or as a fragment in screening campaigns. In contrast, more advanced 5-HT₆ leads such as AVN-211 are typically supplied at ≥98% purity with detailed biological activity certificates, reflecting their later-stage development status . The 95% purity specification positions this compound as a cost-effective early-discovery tool rather than a late-stage candidate.

Chemical procurement Quality control Compound management

Subtype Selectivity Potential: Hypothetical Advantage of 7-OH Over 7-Alkyl Congeners

No selectivity data are available for the target compound. However, class-level analysis indicates that 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines with polar substituents (e.g., hydroxyl, amine) at position 7 can exhibit improved selectivity over dopaminergic (D₂) and other aminergic receptors compared to their 7-alkyl counterparts [1]. For example, a related 7-amino congener demonstrated a ≥100-fold selectivity window for 5-HT₆ over D₂, whereas the 7-methyl analog showed <10-fold selectivity [1]. By extrapolation, the 7-OH group may confer a similar selectivity advantage, making this compound a strategically interesting scaffold for CNS programs requiring clean off-target profiles.

Serotonin receptor selectivity 5-HT6 Off-target profiling

Application Scenarios for 5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery (FBLD) for Novel 5-HT₆ Antagonists

The compound's molecular weight (319.34 Da) and computed XLogP of 0.3 place it within fragment-like chemical space. Its 7-OH group provides a synthetic handle for further elaboration via O-alkylation or esterification, enabling fragment growing or merging strategies aimed at accessing hitherto unexplored regions of the 5-HT₆ binding pocket [1]. This application is directly supported by the structural differentiation evidence (Section 3, Item 1).

Diversity-Oriented Synthesis (DOS) of 3-Arylsulfonyl-Pyrazolopyrimidine Libraries

As a building block available at 95% purity, this compound can serve as a key intermediate in parallel synthesis campaigns to generate focused libraries of 7-O-substituted analogs. The combinatorial exploration of O-ether, ester, and carbamate derivatives at the 7-position could rapidly map SAR for 5-HT₆ affinity and selectivity, leveraging the commercial availability and defined purity specification .

CNS Drug-Likeness and Physicochemical Property Studies

With a hydrogen bond donor count (HBD=1) and low LogP, this compound can be used as a reference standard in assays correlating physicochemical properties with membrane permeability, P-glycoprotein efflux, and brain tissue binding. Its distinctly lower lipophilicity compared to AVN-211 makes it a valuable comparator in investigations of CNS drug-likeness optimization .

Selectivity Profiling Against Aminergic Receptor Panels

Given the class-level inference that polar 7-substituents may enhance 5-HT₆ selectivity over D₂ and other off-targets, this compound should be prioritized for broad-panel selectivity screening (e.g., Eurofins/CEREP panel). The resulting data could reveal whether the 7-OH motif indeed delivers a superior selectivity window relative to known 7-alkyl antagonists, informing lead selection in CNS programs [2].

Quote Request

Request a Quote for 5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.